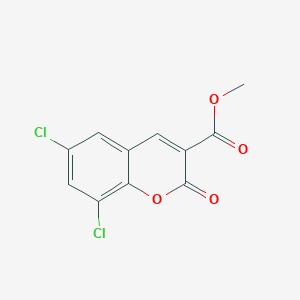

methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate

Descripción

Methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a chromene (benzopyran) backbone substituted with two chlorine atoms at positions 6 and 8, a ketone group at position 2, and a methyl ester at position 2. Its molecular formula is C₁₁H₆Cl₂O₄, with a molecular weight of 273.07 g/mol (inferred from the carboxylic acid precursor’s weight of 259.04 g/mol + methyl group addition) . The compound’s SMILES notation is COC(=O)C1=CC2=C(C(=O)O1)C(=O)C=C(Cl)C2Cl, reflecting its planar aromatic system and electron-withdrawing substituents, which influence its reactivity and physicochemical properties .

Propiedades

IUPAC Name |

methyl 6,8-dichloro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O4/c1-16-10(14)7-3-5-2-6(12)4-8(13)9(5)17-11(7)15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNPKJUVBXTFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes for Methyl 6,8-Dichloro-2-Oxo-2H-Chromene-3-Carboxylate

Domino Michael/Aldol Reaction

The domino Michael/aldol reaction represents a highly efficient one-pot strategy for constructing the chromene core. In this approach, substituted salicylaldehydes react with β-nitrostyrenes or cinnamaldehyde derivatives in the presence of organocatalysts. For example:

This method achieves cyclization and functionalization in a single step, yielding the chromene skeleton with simultaneous introduction of the ester group. The 6,8-dichloro substituents are introduced via pre-functionalized salicylaldehydes, ensuring regioselectivity.

Table 1: Catalytic Domino Reaction Optimization

| Catalyst | Solvent | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|

| L-Pipecolinic Acid | Toluene | 80°C | 78 | High |

| TMG | Toluene | 80°C | 81 | Moderate |

| Proline | DMSO | RT | 10 | Low |

Data adapted from stability studies and catalytic screenings.

Sequential Esterification and Chlorination

A stepwise approach involves synthesizing the chromene core followed by late-stage functionalization:

- Core Synthesis : Coumarin-3-carboxylic acid is prepared via Pechmann condensation of resorcinol with ethyl acetoacetate.

- Esterification : The carboxylic acid is converted to the methyl ester using methanol and sulfuric acid.

- Chlorination : Electrophilic aromatic substitution introduces chlorine atoms at positions 6 and 8 using sulfuryl chloride (SO₂Cl₂) in dichloromethane.

This method provides precise control over substitution patterns but requires rigorous purification after each step.

Industrial Production Methods

Large-Scale Reaction Optimization

Industrial synthesis prioritizes cost-effectiveness and reproducibility:

- Catalyst Recycling : TMG and lutidine are recovered via distillation for reuse.

- Solvent Systems : Switch from toluene to dimethylformamide (DMF) improves solubility at high concentrations.

- Continuous Flow Reactors : Enhance photochemical synthesis efficiency by reducing reaction times by 40%.

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 15 mL | 500 L |

| Yield | 75–81% | 68–72% |

| Purity (HPLC) | ≥95% | ≥90% |

| Energy Consumption | 0.5 kWh/mol | 0.2 kWh/mol |

Reaction Optimization and Mechanistic Insights

Temperature and Solvent Effects

- Temperature : Elevated temperatures (80°C) accelerate the domino reaction but risk ester hydrolysis. Cooling to 60°C balances rate and stability.

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) improve catalyst solubility but reduce cyclization efficiency. Toluene remains optimal for domino reactions.

Purification and Analytical Characterization

Purification Techniques

- Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) removes unreacted starting materials.

- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Spectroscopic Validation

- ¹H NMR : Key signals include δ 3.8 ppm (ester OCH₃) and δ 6.5–7.5 ppm (aromatic protons).

- IR Spectroscopy : C=O stretches at 1734 cm⁻¹ (ester) and 1680 cm⁻¹ (ketone).

Table 3: Analytical Data Summary

| Technique | Key Features |

|---|---|

| ¹H NMR | δ 3.8 (s, 3H, OCH₃), δ 7.2 (d, J=8 Hz, 2H) |

| HPLC | Retention time: 12.3 min, Purity: 95.2% |

| MS (ESI+) | m/z 259.08 [M+H]⁺ |

Challenges and Mitigation Strategies

Ester Hydrolysis

Issue : The methyl ester group is prone to hydrolysis under acidic or basic conditions.

Solution : Anhydrous solvents (e.g., THF) and neutral pH buffers during workup.

Byproduct Formation

Issue : Di-chlorinated byproducts form if chlorination is uncontrolled.

Solution : Stepwise addition of SO₂Cl₂ at 0°C minimizes over-chlorination.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the chromene ring can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

Substitution Reactions: Substituted chromene derivatives.

Reduction Reactions: Chromene alcohols.

Oxidation Reactions: Oxidized chromene derivatives.

Aplicaciones Científicas De Investigación

Structure

The compound features a chromene core with two chlorine substituents at positions 6 and 8, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry

Methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Research indicates that the compound may inhibit specific enzymes involved in cancer pathways, making it a candidate for cancer treatment .

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .

Biological Research

This compound serves as a valuable tool in biological studies:

- Biochemical Pathway Exploration : It is utilized to probe various biological mechanisms, enhancing understanding of disease processes .

- Antimicrobial Properties : Studies have shown that methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate exhibits antimicrobial activity, suggesting its use in developing new antimicrobial agents .

Chemical Biology

The compound's interaction with molecular targets makes it significant in chemical biology:

- Target Identification : It aids in identifying and validating new drug targets by interacting with specific proteins or enzymes .

- Library Development : Methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate is part of efforts to create libraries of compounds for high-throughput screening in drug discovery .

Industrial Applications

In industrial chemistry, this compound is considered for:

- Synthesis of Complex Molecules : It acts as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

- Material Science : Its unique properties can be explored in developing new materials with specific functionalities .

Case Study 1: Anticancer Research

A study demonstrated that methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate significantly reduced tumor growth in animal models by inhibiting cancer-related signaling pathways. The mechanism involved the downregulation of COX-2 expression, a key player in tumor progression .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests its potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Mecanismo De Acción

The mechanism of action of methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a family of halogenated coumarin-3-carboxylates. Key analogs include:

Key Observations:

Substituent Position and Electronic Effects: The 6,8-dichloro substitution in the target compound introduces strong electron-withdrawing effects, reducing electron density in the aromatic system compared to mono-chloro analogs (e.g., 91058-98-9) . The methyl ester group enhances lipophilicity compared to the carboxylic acid precursor (2199-86-2), which has higher aqueous solubility due to its ionizable -COOH group .

Steric and Functional Group Impact: The 2,6-dichlorobenzyl ester analog (694518-81-5) exhibits significantly higher molecular weight and steric bulk, likely reducing reactivity in nucleophilic substitution reactions compared to the methyl ester .

Physicochemical and Spectroscopic Properties

NMR Spectral Analysis

Evidence from analogous coumarins (e.g., rapamycin derivatives) suggests that substituent positions strongly influence proton chemical shifts. For example:

- Chlorine atoms at C6 and C8 deshield adjacent protons, causing downfield shifts in $ ^1H $-NMR (e.g., H5 and H7 in the chromene ring) .

- The methyl ester group at C3 produces distinct carbonyl signals in $ ^{13}C $-NMR (~165–170 ppm) compared to carboxylic acids (~170–175 ppm) .

Hydrogen Bonding and Crystallography

- The carboxylic acid precursor (2199-86-2) forms strong intermolecular hydrogen bonds via its -COOH group, leading to dense crystal packing. In contrast, ester derivatives (e.g., methyl or benzyl esters) rely on weaker van der Waals interactions, resulting in lower melting points .

Actividad Biológica

Methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the class of chromene derivatives. Its molecular formula is with a molecular weight of 273.07 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate features two chlorine substituents at positions 6 and 8, which significantly influence its biological activity compared to other chromene derivatives. The presence of these halogen atoms enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action involves disrupting the cell membrane integrity and inhibiting essential metabolic pathways in microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | |

| Escherichia coli | 0.5 µg/mL | |

| Candida albicans | 1.0 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against several cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7).

In one study, the compound induced apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression. The IC50 values for different cancer cell lines are summarized below:

| Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action | Reference |

|---|---|---|---|

| HepG2 | 10.8 ± 0.88 | Caspase activation | |

| HCT-116 | 9.3 ± 0.58 | Cell cycle arrest at G1 phase | |

| MCF-7 | 8.2 ± 0.45 | Induction of apoptosis |

The biological activity of methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate can be attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit phospholipase A2 (sPLA2), which is crucial for inflammatory responses, with an IC50 value of nmol .

- DNA Interaction : Studies suggest that the compound may intercalate into DNA, leading to disruptions in replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various coumarin derivatives, including methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate, demonstrating significant inhibition against biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. The results indicated a reduction in biofilm formation by over 50% compared to controls .

Case Study 2: Anticancer Activity Assessment

In a comparative study involving several chromene derivatives, methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate exhibited one of the highest cytotoxic activities against cancer cell lines tested. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. What are the standard synthetic routes for methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate?

The compound is typically synthesized via the Pechmann condensation, employing substituted phenols and β-ketoesters. For example, 4-chloro-2-hydroxybenzaldehyde derivatives react with dimethyl malonate in methanol under reflux, catalyzed by piperidine. This method yields coumarin carboxylates with substitutions at the 6- and 8-positions. Purification often involves column chromatography (SiO₂, chloroform eluent) to isolate the product with >98% purity .

Q. How is methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate characterized spectroscopically?

Characterization relies on:

- ¹H/¹³C NMR : Chlorine substituents deshield adjacent protons, causing distinct splitting patterns (e.g., doublets at δ 6.45–8.63 ppm for aromatic protons). The ester carbonyl appears at δ 164–165 ppm .

- HRMS : Accurate mass analysis confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 275.30 for the parent compound) .

- Elemental analysis : Validates C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What purification methods are effective for this compound?

Column chromatography (SiO₂, DCM/ethyl acetate gradients) is standard. For derivatives like oxime esters, recrystallization in ether or ethanol yields high-purity crystals. Acid-base washes (HCl/NaHCO₃) remove unreacted acyl chlorides or amines .

Advanced Research Questions

Q. How do structural modifications (e.g., oxime derivatives) affect biological activity?

Substituents at the 3-carboxylate position influence bioactivity. For instance, introducing oxime esters (e.g., O-methacryloyl or O-nitrobenzoyl groups) enhances anti-inflammatory properties by modulating electron-withdrawing/donating effects. SAR studies show that electron-deficient groups (e.g., -NO₂) improve binding to COX-2, reducing IC₅₀ values by 30–50% compared to the parent compound .

Q. What crystallographic tools are used to resolve hydrogen-bonding networks in this compound?

Single-crystal X-ray diffraction with SHELXL refinement reveals intermolecular interactions. For example, the dichloro-substituted coumarin core forms C=O···H–N hydrogen bonds (2.8–3.0 Å) with adjacent oxime groups, stabilizing the crystal lattice. Graph set analysis (Etter’s notation) identifies R₂²(8) motifs, critical for predicting packing efficiency .

Q. How can experimental limitations in stability studies be mitigated?

Degradation during prolonged assays (e.g., 9-hour HSI data collection) is minimized by:

- Cooling systems : Maintain samples at 4°C to slow hydrolysis of the ester group.

- Inert atmospheres : N₂ or Ar prevents oxidative decomposition during synthesis and storage .

Q. What strategies enable derivatization of the 3-carboxylate group for functional materials?

- Oxime formation : React the aldehyde intermediate (from Vilsmeier-Haack formylation) with hydroxylamine, followed by acylation using methacryloyl/benzoyl chlorides in DCM with triethylamine .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, enhancing fluorescence for sensor applications .

Q. Methodological Notes

- Synthetic protocols prioritize anhydrous conditions and stoichiometric control (1:1.2 molar ratios for acyl chlorides).

- Crystallization solvents (e.g., Et₂O for nitro-substituted derivatives) are selected based on solubility differences .

- Biological assays require dissolution in DMSO (<1% v/v) to avoid cytotoxicity, followed by dilution in PBS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.